Sodium 4-hydroxybenzoate

Descripción general

Descripción

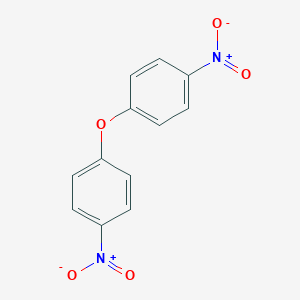

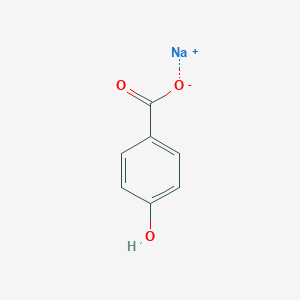

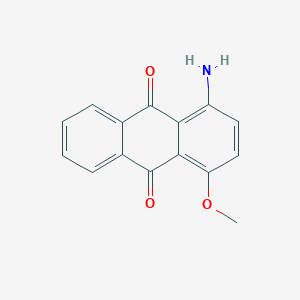

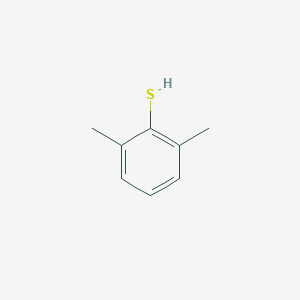

Sodium 4-hydroxybenzoate, also known as Sodium p-hydroxybenzoate or 4-Hydroxybenzoic acid sodium salt, is an organic sodium salt resulting from the replacement of the proton from the carboxy group of 4-hydroxybenzoic acid by a sodium ion . It has a role as an algal metabolite and a plant metabolite .

Synthesis Analysis

Sodium 4-hydroxybenzoate can be produced from glucose, xylose, or glycerol as sole carbon sources by metabolically engineered Pseudomonas taiwanensis VLB120 . The genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .Molecular Structure Analysis

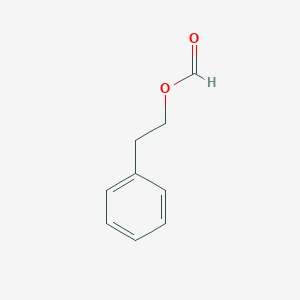

The molecular formula of Sodium 4-hydroxybenzoate is C7H5NaO3 . The IUPAC name is sodium;4-hydroxybenzoate . The InChI is InChI=1S/C7H6O3.Na/c8-6-3-1-5 (2-4-6)7 (9)10;/h1-4,8H, (H,9,10);/q;+1/p-1 .Chemical Reactions Analysis

Sodium 4-hydroxybenzoate has been used to study its catalytic esterification with benzyl bromide by ultrasound-assisted solid–liquid phase-transfer catalysis (U-SLPTC) using the novel dual-site phase-transfer catalyst 4,40-bis (tributylammoniomethyl)-1,10-biphenyl dichloride (BTBAMBC) .Physical And Chemical Properties Analysis

Sodium 4-hydroxybenzoate is a white to light beige crystalline powder . It has a molecular weight of 160.10 g/mol .Aplicaciones Científicas De Investigación

Biosynthesis of Value-Added Bioproducts

The compound has emerged as a promising intermediate for the biosynthesis of value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been employed to produce 4-hydroxybenzoic acid-based products .

Analytical Chemistry

As an analytical standard, sodium 4-hydroxybenzoate is used in various chemical analyses. For example, it has been applied as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion .

Enzyme Inhibition Studies

In scientific research, sodium 4-hydroxybenzoate is used to study enzyme inhibition, particularly in the context of fungal pathogens. It helps in understanding the biochemical pathways and developing targeted treatments .

Safety And Hazards

Propiedades

IUPAC Name |

sodium;4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSYODPTJZFMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-96-7 (Parent) | |

| Record name | Sodium 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059426 | |

| Record name | Benzoic acid, 4-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxybenzoate | |

CAS RN |

114-63-6 | |

| Record name | Sodium 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6102T509B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 4-hydroxybenzoate act as a hydroxyl radical trap, and what are the downstream effects?

A1: Sodium 4-hydroxybenzoate can trap hydroxyl radicals, which are reactive oxygen species implicated in cellular damage. This trapping occurs through a reaction where the hydroxyl radical attaches to the aromatic ring of Sodium 4-hydroxybenzoate, forming dihydroxybenzoate isomers. This process effectively neutralizes the damaging potential of the hydroxyl radicals. [] This makes Sodium 4-hydroxybenzoate a valuable tool in studying oxidative stress and related biological processes. [] You can find more information about this in the paper titled "Evaluation of sodium 4-hydroxybenzoate as an hydroxyl radical trap using gas chromatography-mass spectrometry and high-performance liquid chromatography with electrochemical detection." []

Q2: What is a key advantage of using Sodium 4-hydroxybenzoate over Salicylate (2-hydroxybenzoate) for trapping hydroxyl radicals?

A2: While both Sodium 4-hydroxybenzoate and Salicylate can act as hydroxyl radical traps, Sodium 4-hydroxybenzoate offers a distinct advantage. It exhibits fewer complications compared to Salicylate. [] This makes Sodium 4-hydroxybenzoate a potentially more reliable and cleaner tool for studying hydroxyl radical activity in various biological contexts.

Q3: Can you describe an efficient method for synthesizing benzyl 4-hydroxybenzoate using Sodium 4-hydroxybenzoate?

A3: A simple and cost-effective method for synthesizing benzyl 4-hydroxybenzoate involves reacting Sodium 4-hydroxybenzoate with benzyl chloride. [] Triethylamine (ET3N) is employed as a phase transfer catalyst in this reaction, which takes place in a water medium. By optimizing reaction parameters like reagent ratios and reaction time, researchers achieved a high yield (80.3%) and purity (99%) of benzyl 4-hydroxybenzoate. [] This synthesis method, elaborated in "A study on technological improvement for synthesis of benzyl 4-hydroxybenzoate," offers a practical approach for obtaining this important compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)